molecular formula C18H24N4O B7058568 [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone

[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone

Cat. No.: B7058568
M. Wt: 312.4 g/mol
InChI Key: ZVPVVSZSSUFBLK-UHFFFAOYSA-N
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Description

The compound [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone is a synthetic organic molecule that features a piperazine ring linked to a pyrazole moiety through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the alkylation of piperazine with 4-propan-2-ylbenzyl chloride under basic conditions to yield 4-[(4-propan-2-ylphenyl)methyl]piperazine.

    Coupling with Pyrazole: The intermediate is then reacted with 1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction of the methanone bridge can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Hydroxylated derivatives or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone is investigated for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-phenylpiperazin-1-yl)pyrazole]: Similar structure but lacks the isopropyl group.

    [4-(4-methylpiperazin-1-yl)pyrazole]: Similar structure but with a methyl group instead of the isopropyl group.

Uniqueness

The presence of the isopropyl group in [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-14(2)16-5-3-15(4-6-16)13-21-7-9-22(10-8-21)18(23)17-11-19-20-12-17/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPVVSZSSUFBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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